molecular formula C8H8FN3O B2762962 5-Fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-48-2

5-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No. B2762962
CAS RN: 1240518-48-2
M. Wt: 181.17
InChI Key: LNSXSZVFDHGGAG-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-1H-indazol-3-amine is a synthetic compound . It is an analog of AB-PINACA, characterized by the replacement of a primary amine with a methoxy group and the addition of an alkyl-terminal fluorine atom .


Synthesis Analysis

The synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine involves several steps. One method involves reacting 3,6-difluoro-2-methyloxybenzonitrile with Hydrazine Monohydrate in ethanol. The resulting mixture is heated at reflux overnight, then allowed to cool to room temperature. Silica is added to the mixture which is then evaporated to dryness. The pre-absorbed crude reaction mixture is then purified by chromatography .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-4-methoxy-1H-indazol-3-amine is C8H8FN3O . The InChI key is LNSXSZVFDHGGAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine include the formation of N–N bonds . This process involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-Fluoro-4-methoxy-1H-indazol-3-amine is a solid compound . It has a molecular weight of 181.17 . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.01 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Fluoro-4-methoxy-1H-indazol-3-amine has garnered interest in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its substituents, scientists can create derivatives with improved pharmacological properties. For instance, this compound could serve as a starting point for developing kinase inhibitors or other targeted therapies .

Kinase Inhibition

Kinases play crucial roles in cellular signaling pathways. Some kinases are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers investigate whether 5-Fluoro-4-methoxy-1H-indazol-3-amine can inhibit specific kinases selectively. Understanding its kinase inhibition profile could lead to the development of targeted therapies .

Agrochemicals

The agrochemical industry seeks compounds that can enhance crop yield, protect against pests, and improve plant health. Researchers explore the potential of 5-Fluoro-4-methoxy-1H-indazol-3-amine as a building block for novel herbicides, fungicides, or insecticides. Its unique structure may offer advantages over existing agrochemicals .

Material Science

Materials scientists investigate the use of organic compounds in various applications. 5-Fluoro-4-methoxy-1H-indazol-3-amine could serve as a precursor for functional materials, such as conducting polymers or luminescent materials. Its electron-rich aromatic system makes it an interesting candidate for organic electronics or optoelectronics .

Fluorescent Probes

Fluorescent probes are essential tools in biological research. Scientists modify small molecules to create fluorescent derivatives that can selectively label specific cellular components. Researchers might explore whether 5-Fluoro-4-methoxy-1H-indazol-3-amine can be incorporated into such probes for imaging cellular processes or detecting biomolecules .

Photodynamic Therapy (PDT)

Photodynamic therapy is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. These species selectively damage cancer cells. Researchers investigate whether 5-Fluoro-4-methoxy-1H-indazol-3-amine, with appropriate modifications, could serve as a photosensitizer for PDT. Its absorption properties and stability under light exposure are critical factors to consider .

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-fluoro-4-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSXSZVFDHGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxy-1H-indazol-3-amine

Synthesis routes and methods

Procedure details

A mixture of 3,6-difluoro-2-methyloxybenzonitrile (for a preparation see Intermediate 55) (30 g, 184 mmol) in ethanol (300 mL) was reacted with Hydrazine Monohydrate (Alfa, 89 mL, 1.84 mol, 10 equiv.). The resulting mixture was heated at reflux overnight then allowed to cool to room temperature. Silica was added to the mixture which was then evaporated to dryness. The pre-absorbed crude reaction mixture was then purified by chromatography eluting with petrol up to EtOAc (10% steps, 500 mL per step) to give the title compound (8.4 g, 25%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

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